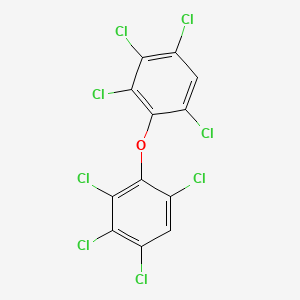![molecular formula C24H42O6 B14291851 Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol CAS No. 112506-31-7](/img/structure/B14291851.png)
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol is a complex organic compound with a unique structure It consists of an acetic acid moiety attached to a phenyl ring that is substituted with hydroxymethyl and tetra(propan-2-yl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with isopropyl halides under basic conditions to introduce the propan-2-yl groups. This is followed by the introduction of the hydroxymethyl group through a formylation reaction, typically using formaldehyde and a suitable catalyst. The final step involves the esterification of the phenol derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity. Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The acetic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. Additionally, the acetic acid moiety can participate in acid-base interactions, affecting the local pH and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(methyl)phenyl]methanol: Similar structure but with methyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(ethyl)phenyl]methanol: Similar structure but with ethyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(butan-2-yl)phenyl]methanol: Similar structure but with butan-2-yl groups instead of propan-2-yl groups.
Uniqueness
The presence of propan-2-yl groups in acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol imparts unique steric and electronic properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and butan-2-yl analogs. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.
Propiedades
Número CAS |
112506-31-7 |
|---|---|
Fórmula molecular |
C24H42O6 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2.2C2H4O2/c1-11(2)17-15(9-21)16(10-22)18(12(3)4)20(14(7)8)19(17)13(5)6;2*1-2(3)4/h11-14,21-22H,9-10H2,1-8H3;2*1H3,(H,3,4) |
Clave InChI |
GTIROOFQLLPWLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(C(=C1CO)CO)C(C)C)C(C)C)C(C)C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




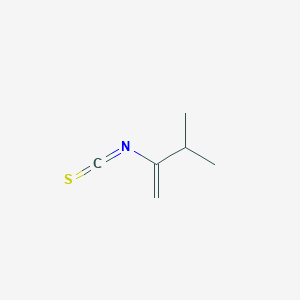
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
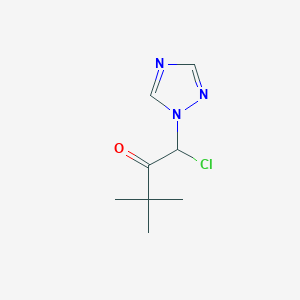
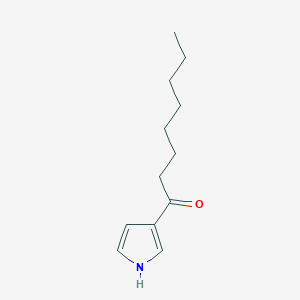


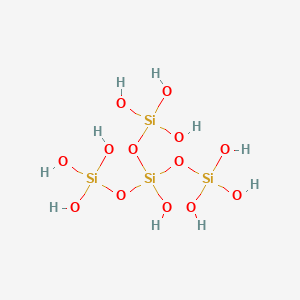
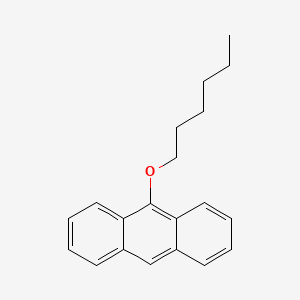
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
